molecular formula C11H9F5OS B14052835 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14052835
M. Wt: 284.25 g/mol
InChI Key: LEYBDSZYQRTWBK-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a phenyl ring containing a difluoromethyl (-CF₂H) group at position 5 and a trifluoromethylthio (-SCF₃) group at position 2. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The -SCF₃ group is a strong electron-withdrawing substituent, while the -CF₂H group offers moderate lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5OS/c1-6(17)4-8-5-7(10(12)13)2-3-9(8)18-11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

LEYBDSZYQRTWBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Reaction temperature profoundly impacts yield and selectivity. For Friedel-Crafts acylation, temperatures above 10°C promote di-acylation byproducts, reducing the main product yield to below 50%. Polar aprotic solvents like dichloroethane enhance electrophilic substitution rates but may destabilize intermediates; switching to 1,2-dimethoxyethane improves stability at the cost of slower kinetics.

Catalytic Systems

Copper(I) iodide emerges as a critical catalyst for trifluoromethylthiolation, reducing activation energy and minimizing side reactions. A catalytic system comprising CuI (5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate achieves 75% conversion efficiency.

Purification Challenges

The lipophilic nature of 1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one complicates purification. Silica gel chromatography often leads to product loss due to strong adsorption; instead, fractional crystallization from hexane/ethyl acetate (4:1) provides 85% recovery.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four primary methods:

Method Yield Cost Scalability Key Advantage
Friedel-Crafts + Umemoto 65% High Moderate High regioselectivity
HCF₃/KHMDS 55% Low High Eco-friendly, uses fluoroform
Cu-Catalyzed Thiolation 72% Medium High Tolerates diverse functional groups
Grignard Approach 68% Medium Low Avoids harsh acids

The HCF₃/KHMDS method stands out for sustainability but requires ultra-low temperatures (−40°C), increasing operational costs. Conversely, the Grignard approach avoids corrosive Lewis acids but demands anhydrous conditions, limiting industrial applicability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Pathways Involved: Specific biochemical pathways affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key References
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 5-CF₂H, 2-SCF₃ C₁₁H₉F₅OS 302.25 Not Provided
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.18 Not Provided
1-(2-(Trifluoromethyl)phenyl)propan-2-one 2-CF₃ C₁₀H₉F₃O 202.18 Not Provided
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 5-CF₂H, 2-SCF₃, 1-Cl C₁₁H₈ClF₅OS 318.69 1804153-00-1
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Cl, 2-OCH₃, 1-CF₃ C₁₁H₁₀ClF₃O₂ 266.64 1340177-72-1
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one 2,4-Cl₂, 5-F, conjugated enone C₁₅H₉Cl₂FO 309.14 Not Provided

Electronic Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): The -SCF₃ group in the target compound exerts stronger electron withdrawal than -CF₃ or halogens (Cl, F), enhancing the electrophilicity of the ketone carbonyl group. This increases reactivity in nucleophilic addition or condensation reactions compared to analogs like 1-(3-(trifluoromethyl)phenyl)propan-2-one .
  • Fluorine Substituent Chemical Shifts (SCS): Evidence from ¹⁹F NMR studies (e.g., 1-(m-fluorophenyl)propan-2-one) suggests that -SCF₃ induces significant deshielding due to its polar and mesomeric effects, which differ from the inductive effects of -CF₃ or -OCH₃ .

Physicochemical Properties

  • However, the chloro derivative (CAS 1804153-00-1) may exhibit higher logP due to the added Cl atom .
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, making the target compound more stable than non-fluorinated enones (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one) .

Pharmaceutical Relevance

  • Compounds like 1-(3-(trifluoromethyl)phenyl)propan-2-one are intermediates in fenfluramine synthesis, an appetite suppressant . The target compound’s -SCF₃ group could enhance receptor binding affinity or metabolic half-life in analogous drug candidates .

Research Findings and Challenges

  • Stability: The target compound’s fluorinated groups improve thermal and enzymatic stability over chlorinated analogs (e.g., 1-chloro derivatives) but may introduce synthetic challenges due to the reactivity of -SCF₃ .

Biological Activity

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1805711-33-4, is a synthetic organic compound notable for its unique structural features, including difluoromethyl and trifluoromethylthio substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with various molecular targets.

  • Molecular Formula: C11H9F5OS
  • Molecular Weight: 284.25 g/mol
  • Synonyms: 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorinated groups enhances metabolic stability and bioactivity, making it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures often exhibit significant effects on cellular signaling pathways and gene expression.

Biological Activity Overview

Research findings suggest that 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one may exhibit the following biological activities:

  • Enzyme Inhibition: The compound has been observed to inhibit various enzymes, which may include phosphodiesterases (PDEs), potentially influencing cellular signaling and metabolic processes.
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity, although specific data on this compound's efficacy against particular pathogens is limited.
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which could be relevant for therapeutic applications in oxidative stress-related conditions.

Study 1: Enzyme Inhibition

A study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH) by structurally related compounds showed that fluorinated derivatives can significantly inhibit DHODH activity. The research highlighted the importance of structural features in enhancing inhibitory potency against this target, suggesting that 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one may share similar properties .

Study 2: Antimicrobial Activity

In a comparative analysis of various fluorinated compounds, several were identified as having antimicrobial effects against common bacterial strains. While specific data for this compound remains sparse, its structural similarities to known antimicrobial agents warrant further investigation into its potential efficacy .

Data Table: Biological Activity Comparison

Compound NameEnzyme TargetInhibition TypeIC50 Value (µM)Reference
Compound ADHODHCompetitive12.5
Compound BPDE4BMixed-type15.0
1-(5-Difluoromethyl-2-trifluoromethylthio)phenylpropan-2-oneTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of fluorinated aryl ketones typically involves Friedel-Crafts acylation or cross-coupling reactions. For this compound, a multi-step approach is recommended:

Step 1 : Introduce the difluoromethyl group via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions .

Step 2 : Incorporate the trifluoromethylthio group using Cu-mediated thiolation or photoredox catalysis, ensuring inert atmospheres (e.g., N₂) to prevent oxidation .

Step 3 : Optimize the propan-2-one moiety via Claisen-Schmidt condensation, adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield (>75%) .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for resolving difluoromethyl (-CF₂H) and trifluoromethylthio (-SCF₃) groups. Chemical shifts for -CF₂H typically appear at δ -120 to -125 ppm, while -SCF₃ resonates at δ -40 to -45 ppm .
  • XRD : Single-crystal X-ray diffraction confirms stereoelectronic effects, such as non-coplanarity between the aryl and ketone groups (torsion angles ~15–20°) .
  • MS : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ expected at m/z 312.05) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps). This predicts susceptibility to nucleophilic attacks, particularly at the electron-deficient trifluoromethylthio group .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies or hydrolytic stability .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for degradation pathways (e.g., defluorination) using CP2K software .

Q. How can contradictions in reported biological activity data be resolved across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial studies) using ≥3 independent replicates and positive/negative controls (e.g., ciprofloxacin for bacteria) .
  • Metabolic Interference Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify false positives due to off-target effects .
  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate substituent-specific effects .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

  • Methodological Answer :

  • Photodegradation : Expose aqueous solutions to UV-C light (254 nm) and analyze degradation products via LC-MS/MS. Key intermediates may include sulfonic acid derivatives from -SCF₃ oxidation .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation factors (BCF). Correlate results with logP values (predicted ~3.2) to model partitioning in aquatic systems .
  • Soil Adsorption : Conduct batch experiments with varying organic matter content (e.g., 1–5% humic acid) to quantify Kₒc (organic carbon-water partition coefficient) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 10+ solvents (e.g., acetone, chloroform, DMSO) using the shake-flask method at 25°C. Report saturation concentrations with UV-Vis calibration curves .
  • Polymorph Identification : Perform PXRD to detect crystalline vs. amorphous forms, which significantly impact solubility profiles .
  • Temperature Gradients : Measure solubility at 10°C intervals (0–50°C) to construct van’t Hoff plots and calculate enthalpy of dissolution (ΔH) .

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